9-[4-(diethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its xanthene core, which is a tricyclic structure, and the presence of diethylamino and tetramethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 3,3,6,6-tetramethyl-1,2,3,4-tetrahydro-1H-xanthene-1,8-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced xanthene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Quinones.
Reduction: Reduced xanthene derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has several applications in scientific research:
Chemistry: Used as a fluorescent dye due to its strong fluorescence properties.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells. The diethylamino group enhances its ability to penetrate cellular membranes, while the xanthene core facilitates efficient energy transfer .
Comparison with Similar Compounds
Similar Compounds
Tris[4-(diethylamino)phenyl]amine: Known for its use in OLEDs and similar optoelectronic applications.
Coumarin derivatives: Used as fluorescent dyes and in medicinal chemistry for their anticoagulant properties.
Uniqueness
9-[4-(DIETHYLAMINO)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is unique due to its combination of strong fluorescence, high stability, and versatile reactivity. These properties make it particularly valuable in both research and industrial applications .
Properties
Molecular Formula |
C27H35NO3 |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
9-[4-(diethylamino)phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C27H35NO3/c1-7-28(8-2)18-11-9-17(10-12-18)23-24-19(29)13-26(3,4)15-21(24)31-22-16-27(5,6)14-20(30)25(22)23/h9-12,23H,7-8,13-16H2,1-6H3 |
InChI Key |
SLONLIKOFCAAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C |
Origin of Product |
United States |
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